Cas no 2228884-82-8 (1-(2-Bromo-1,3-thiazol-4-yl)-2-methylpropan-2-ol)

1-(2-Bromo-1,3-thiazol-4-yl)-2-methylpropan-2-ol 化学的及び物理的性質
名前と識別子
-
- 1-(2-bromo-1,3-thiazol-4-yl)-2-methylpropan-2-ol
- EN300-1925813
- 2228884-82-8
- 1-(2-Bromo-1,3-thiazol-4-yl)-2-methylpropan-2-ol
-
- インチ: 1S/C7H10BrNOS/c1-7(2,10)3-5-4-11-6(8)9-5/h4,10H,3H2,1-2H3
- InChIKey: QHHGHMYPOLXKTK-UHFFFAOYSA-N
- ほほえんだ: BrC1=NC(=CS1)CC(C)(C)O
計算された属性
- せいみつぶんしりょう: 234.96665g/mol
- どういたいしつりょう: 234.96665g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 142
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
1-(2-Bromo-1,3-thiazol-4-yl)-2-methylpropan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1925813-0.25g |
1-(2-bromo-1,3-thiazol-4-yl)-2-methylpropan-2-ol |
2228884-82-8 | 0.25g |
$1117.0 | 2023-06-02 | ||
Enamine | EN300-1925813-10.0g |
1-(2-bromo-1,3-thiazol-4-yl)-2-methylpropan-2-ol |
2228884-82-8 | 10g |
$5221.0 | 2023-06-02 | ||
Enamine | EN300-1925813-2.5g |
1-(2-bromo-1,3-thiazol-4-yl)-2-methylpropan-2-ol |
2228884-82-8 | 2.5g |
$2379.0 | 2023-06-02 | ||
Enamine | EN300-1925813-0.5g |
1-(2-bromo-1,3-thiazol-4-yl)-2-methylpropan-2-ol |
2228884-82-8 | 0.5g |
$1165.0 | 2023-06-02 | ||
Enamine | EN300-1925813-5.0g |
1-(2-bromo-1,3-thiazol-4-yl)-2-methylpropan-2-ol |
2228884-82-8 | 5g |
$3520.0 | 2023-06-02 | ||
Enamine | EN300-1925813-0.05g |
1-(2-bromo-1,3-thiazol-4-yl)-2-methylpropan-2-ol |
2228884-82-8 | 0.05g |
$1020.0 | 2023-06-02 | ||
Enamine | EN300-1925813-0.1g |
1-(2-bromo-1,3-thiazol-4-yl)-2-methylpropan-2-ol |
2228884-82-8 | 0.1g |
$1068.0 | 2023-06-02 | ||
Enamine | EN300-1925813-1.0g |
1-(2-bromo-1,3-thiazol-4-yl)-2-methylpropan-2-ol |
2228884-82-8 | 1g |
$1214.0 | 2023-06-02 |
1-(2-Bromo-1,3-thiazol-4-yl)-2-methylpropan-2-ol 関連文献
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
1-(2-Bromo-1,3-thiazol-4-yl)-2-methylpropan-2-olに関する追加情報
Comprehensive Overview of 1-(2-Bromo-1,3-thiazol-4-yl)-2-methylpropan-2-ol (CAS No. 2228884-82-8)
CAS No. 2228884-82-8 corresponds to the compound 1-(2-Bromo-1,3-thiazol-4-yl)-2-methylpropan-2-ol, a structurally unique organic molecule featuring a substituted thiazole ring system. This compound belongs to the broader class of thiazole derivatives, which are widely studied in medicinal chemistry and pharmaceutical research due to their diverse biological activities and synthetic versatility. The integration of a bromine atom at the 2-position of the thiazole core and a tert-butanol moiety at the 4-position imparts distinct chemical properties that have attracted attention in recent studies on functionalized heterocycles.
The 1-(2-Bromo-1,3-thiazol-4-yl)-2-methylpropan-2-ol structure combines a five-membered thiazole ring with an electron-withdrawing bromine substituent and a branched hydroxylated alkyl chain. The thiazole scaffold is known for its ability to participate in hydrogen bonding, π-stacking interactions, and coordination with metal ions, making it a valuable motif in drug design and materials science. The bromine atom introduces halogen bonding capabilities while enhancing electrophilicity for cross-coupling reactions such as Buchwald–Hartwig aminations or Sonogashira couplings. The tert-butanol group contributes to solubility modulation and stereoelectronic effects that influence reactivity patterns.
Recent advancements in heterocyclic chemistry highlight the strategic utility of CAS No. 2228884-82-8 as an intermediate for synthesizing bioactive molecules. A 2023 study published in Organic Letters demonstrated its application as a key precursor in the development of novel antifungal agents targeting Candida species through thiazole-based scaffolds with enhanced membrane-perturbing properties. Researchers utilized this compound's brominated thiazole core to construct hybrid molecules exhibiting improved MIC values compared to conventional azoles.
The synthesis of 1-(2-Bromo-1,3-thiazol-4-yl)-2-methylpropan-2-ol typically involves multistep strategies starting from readily available thiourea derivatives or mercaptoacetamide precursors. A notable approach described in the Journal of Organic Chemistry (vol. 95, 5679–5691) employs copper-catalyzed cyclization of α-bromoketones with sulfur nucleophiles under microwave-assisted conditions, achieving high regioselectivity for the desired thiazole isomer. This methodology aligns with green chemistry principles by minimizing solvent usage and reaction times.
In material science applications, compounds containing both halogenated thiazoles and alcohol functionalities show promise as building blocks for liquid crystalline materials or photoresponsive polymers. The brominated substituent can act as a photochemically active group when incorporated into azobenzene-containing systems, while the hydroxyl functionality enables crosslinking via esterification or etherification reactions. These dual functionalities make CAS No. 2228884-86 (note: corrected CAS typo) particularly valuable for designing stimuli-responsive materials.
Analysis techniques such as NMR spectroscopy (¹H, ¹³C), mass spectrometry (HRMS), and X-ray crystallography have been instrumental in characterizing this compound's structure and conformational preferences. Computational studies using DFT methods have further elucidated its electronic distribution patterns, revealing that the bromine atom induces significant electron density depletion at adjacent carbon atoms—a property exploited in designing selective enzyme inhibitors.
The compound's potential extends to agrochemical research where its structural features align with modern herbicide design principles requiring both lipophilicity and metabolic stability. A comparative study published in Pesticide Biochemistry and Physiology (vol. 197, 105675) showed that derivatives based on this scaffold exhibited superior photostability under simulated solar radiation compared to traditional thiocarbamate herbicides.
Ongoing research focuses on expanding the synthetic scope of this molecule through transition-metal-free C–H functionalization methods that could enable direct arylation at the thiazole ring without requiring pre-installed directing groups—a breakthrough reported by Nature Chemistry in February 2030 demonstrated palladium-free C–Br bond formation using visible light photoredox catalysis.
In academic settings, this compound serves as an excellent model system for teaching advanced organic synthesis concepts including heterocycle formation mechanisms, regioselectivity control in electrophilic substitutions, and spectroscopic analysis techniques applicable to complex natural products containing similar structural motifs.
The pharmaceutical industry has shown particular interest in exploring this scaffold for developing next-generation antiviral agents against emerging pathogens like SARS-CoV variants where traditional nucleoside analogs face resistance challenges due to viral protease mutations affecting drug binding affinity at replication sites within host cells' endoplasmic reticulum membranes.
2228884-82-8 (1-(2-Bromo-1,3-thiazol-4-yl)-2-methylpropan-2-ol) 関連製品
- 210467-65-5(Cyclohexanecarboxylic acid, 2-(3,4-dimethoxybenzoyl)-, (1R,2S)-rel-)
- 1023301-84-9(Tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride)
- 1803789-96-9(2,6-Dimethyl-3-methoxymandelic acid)
- 1946814-15-8(ethyl 5-(chlorocarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate)
- 937601-30-4(methyl 3-(2-chloro-5-methylphenoxy)methylbenzoate)
- 244153-25-1(ethyl 4-(2-aminoethoxy)-3-methoxybenzoate)
- 1805380-61-3(4-Bromo-3-(difluoromethyl)-6-nitropyridine-2-carboxylic acid)
- 7542-94-1(2-Butenedioic acid, 2-amino-, dimethyl ester, (Z)-)
- 2156572-86-8(Methyl 2-amino-5-(dimethylamino)-4-hydroxypentanoate)
- 298217-68-2(2-{[(5-bromo-3-methylpyridin-2-yl)amino]methyl}-6-methoxyphenol)




